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Compound of Interest

Compound Name: Psoromic Acid

Cat. No.: B1678306 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for

Psoromic acid, a naturally occurring β-orcinol depsidone found predominantly in lichens. This

document is intended for researchers, scientists, and professionals in drug development,

offering a centralized resource for the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data of this compound, alongside detailed experimental protocols.

Spectroscopic Data Summary
The structural elucidation of Psoromic acid is supported by a combination of spectroscopic

techniques. The data presented here has been compiled from various analytical studies to

provide a complete spectral profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is pivotal in defining the carbon-hydrogen framework of Psoromic acid.

¹H NMR Spectral Data

Chemical Shift (δ) ppm Multiplicity Assignment

Data not available in search

results
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¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

Data not available in search results

Note: While some sources indicate the availability of detailed ¹H and ¹³C NMR data, specific

chemical shifts and coupling constants for Psoromic acid were not explicitly found in the

provided search results.

Infrared (IR) Spectroscopy
IR spectroscopy reveals the key functional groups present in the Psoromic acid molecule.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Assignment

1740 C=O stretching (depsidone carbonyl)[1]

1640
C=O stretching (intramolecularly hydrogen-

bonded aldehyde)[1]

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

Psoromic acid, aiding in its identification and structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) Data

Two distinct precursor ions have been reported in different analyses:

Analysis 1 (Negative Ion Mode)[1]

Precursor Ion [M+Cl]⁻ (m/z): 389.087

Fragment Ions (m/z): 331.082886, 254.058502, 226.063477, 225.055420, 209.048050
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Analysis 2 (Negative Ion Mode)

Precursor Ion [M-H]⁻ (m/z): 357.061

Fragment Ions (m/z): 331.082672, 228.042572, 68.996864

Note: The relative intensities of the fragment ions were not consistently available in the search

results.

Experimental Protocols
The following sections detail generalized experimental methodologies for obtaining the

spectroscopic data presented above. These protocols are based on standard practices for the

analysis of natural products.

NMR Spectroscopy
Sample Preparation: A sample of isolated and purified Psoromic acid is dissolved in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration is typically in the range of 5-10

mg/0.5 mL.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H

and ¹³C spectra.

¹H NMR Acquisition Parameters:

Pulse Sequence: A standard single-pulse experiment.

Number of Scans: Typically 16 to 64 scans are accumulated to achieve a good signal-to-

noise ratio.

Relaxation Delay: A delay of 1-5 seconds between scans is used to allow for full relaxation of

the protons.

Spectral Width: A spectral width of approximately 12-16 ppm is used to cover the entire

proton chemical shift range.

¹³C NMR Acquisition Parameters:
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Pulse Sequence: A standard proton-decoupled pulse experiment.

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to

the low natural abundance of the ¹³C isotope.

Relaxation Delay: A relaxation delay of 2-5 seconds is common.

Spectral Width: A spectral width of around 200-250 ppm is used to encompass all carbon

resonances.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid Psoromic acid sample is finely ground with

potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a thin

film can be cast from a solution of the compound.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the

spectrum.

Data Acquisition:

Spectral Range: The spectrum is typically scanned over the mid-infrared range of 4000 to

400 cm⁻¹.

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio. A

background spectrum of the KBr pellet or the empty sample holder is recorded and

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of Psoromic acid is prepared in a suitable solvent, such

as methanol or acetonitrile, often with the addition of a small amount of formic acid or

ammonium acetate to promote ionization.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source,

coupled with a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap, is used.
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Data Acquisition (ESI-MS):

Ionization Mode: Both positive and negative ion modes are typically employed to obtain

comprehensive data.

Capillary Voltage: Typically set between 3 and 5 kV.

Nebulizing Gas Flow: Adjusted to ensure a stable spray.

Drying Gas Temperature and Flow: Optimized to facilitate desolvation of the ions.

Mass Range: The instrument is set to scan a mass-to-charge (m/z) range that includes the

expected molecular ion of Psoromic acid (C₁₈H₁₄O₈, Molecular Weight: 358.30 g/mol ). For

fragmentation studies (MS/MS), the precursor ion of interest is isolated and subjected to

collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying

collision energies to generate a fragment ion spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like Psoromic acid.
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Workflow for Spectroscopic Analysis of Psoromic Acid
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Spectroscopic analysis workflow for Psoromic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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